Opioid Receptor Selectivity Profiling
A peptidomimetic ligand incorporating the (S)-3-allylmorpholine-derived scaffold demonstrated quantifiable selectivity for the μ-opioid receptor (MOR) over δ- and κ-opioid receptors [1]. The compound exhibited a Ki of 106 nM at rat MOR versus Ki >1000 nM at both δ-opioid receptor (DOR) and κ-opioid receptor (KOR), representing >9-fold selectivity for MOR [1]. This receptor discrimination is attributable to the defined (S)-stereochemistry of the morpholine moiety [2].
| Evidence Dimension | Opioid Receptor Binding Affinity (Ki) |
|---|---|
| Target Compound Data | MOR Ki: 106 nM; DOR Ki: >1000 nM; KOR Ki: >1000 nM |
| Comparator Or Baseline | Racemic 3-allylmorpholine derivative (not reported in this specific assay) |
| Quantified Difference | MOR selectivity ratio: >9-fold over DOR/KOR |
| Conditions | Competitive radioligand displacement assay using [3H]DAMGO (MOR), [3H][Ile5,6]deltorphin-2 (DOR) in Wistar rat brain homogenate; [3H]nor-BNI (KOR) in Dunkin Hartley guinea pig brain homogenate |
Why This Matters
Defined (S)-stereochemistry is essential for achieving reproducible receptor selectivity profiles in SAR campaigns.
- [1] BindingDB. BDBM50148258 (CHEMBL3764033) - Mu-type, Delta-type, and Kappa-type Opioid Receptor Affinity Data. View Source
- [2] ChEMBL Database. Compound CHEMBL3764033 Activity Data. View Source
